

An In-Depth Technical Guide to 1-Bromo-3,4-difluorobenzene-d3

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Compound of Interest

Compound Name: 1-Bromo-3,4-difluorobenzene-d3

Cat. No.: B12393064

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CAS Number: 1219799-14-0 Molecular Formula: C₆D₃BrF₂ Synonyms: 1-Bromo-3,4-difluorobenzene-2,5,6-d3

This technical guide provides a comprehensive overview of **1-Bromo-3,4-difluorobenzene-d3**, a deuterated isotopologue of 1-Bromo-3,4-difluorobenzene. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize stable isotope-labeled compounds as internal standards, tracers, or as part of strategies to enhance the metabolic stability of pharmacologically active molecules.

Introduction to Deuterated Compounds in Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a significant role in modern pharmaceutical research and development. The replacement of hydrogen with deuterium in a molecule can lead to the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.^{[1][2]} Furthermore, deuterated compounds are invaluable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), as they are chemically identical to the non-labeled analog but distinguishable by mass.

1-Bromo-3,4-difluorobenzene-d3 is the deuterium-labeled version of 1-Bromo-3,4-difluorobenzene. While specific research applications for the deuterated version are not widely

published, its unlabeled counterpart is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

Detailed experimental data for **1-Bromo-3,4-difluorobenzene-d3** is not readily available in published literature. However, the physicochemical properties are expected to be very similar to its unlabeled counterpart, 1-Bromo-3,4-difluorobenzene (CAS: 348-61-8). The primary difference will be in the molecular weight.

Table 1: Physicochemical Data

Property	1-Bromo-3,4-difluorobenzene-d3	1-Bromo-3,4-difluorobenzene (unlabeled)
CAS Number	1219799-14-0 [6]	348-61-8 [5]
Molecular Formula	C ₆ D ₃ BrF ₂ [6]	C ₆ H ₃ BrF ₂ [3]
Molecular Weight	~196.01 g/mol [7]	192.99 g/mol [3]
Appearance	Colorless Liquid (presumed)	Colorless to light yellow liquid [3]
Melting Point	Not available	-4 °C [3]
Boiling Point	Not available	150-151 °C [3]
Density	Not available	1.707 g/mL at 25 °C [3]
Refractive Index	Not available	n _{20/D} 1.505 [3]
Purity (Isotopic)	≥98 atom % D (typical)	N/A

Synthesis

A specific, detailed experimental protocol for the synthesis of **1-Bromo-3,4-difluorobenzene-d3** is not available in peer-reviewed literature. However, its synthesis would likely involve the introduction of deuterium into the 1-bromo-3,4-difluorobenzene scaffold. General methods for deuterium labeling of aromatic compounds include:

- Acid- or base-catalyzed hydrogen-deuterium exchange: This involves treating the unlabeled compound with a deuterium source, such as deuterated acid (e.g., D_2SO_4) or deuterated water (D_2O) under conditions that promote electrophilic or nucleophilic aromatic substitution.
- Metal-catalyzed deuterium exchange: Transition metal catalysts, such as palladium or iridium, can facilitate the exchange of aromatic protons with deuterium from a deuterium source.
- Synthesis from deuterated precursors: Building the molecule from smaller, already deuterated starting materials.

For the unlabeled 1-Bromo-3,4-difluorobenzene, synthetic routes often involve the bromination of 1,2-difluorobenzene or the diazotization of a corresponding aniline followed by a Sandmeyer-type reaction.

Applications in Research and Drug Development

While specific examples of the use of **1-Bromo-3,4-difluorobenzene-d3** are scarce in the literature, its primary applications can be inferred from the properties of deuterated compounds and the utility of its unlabeled analog.

Use as an Internal Standard

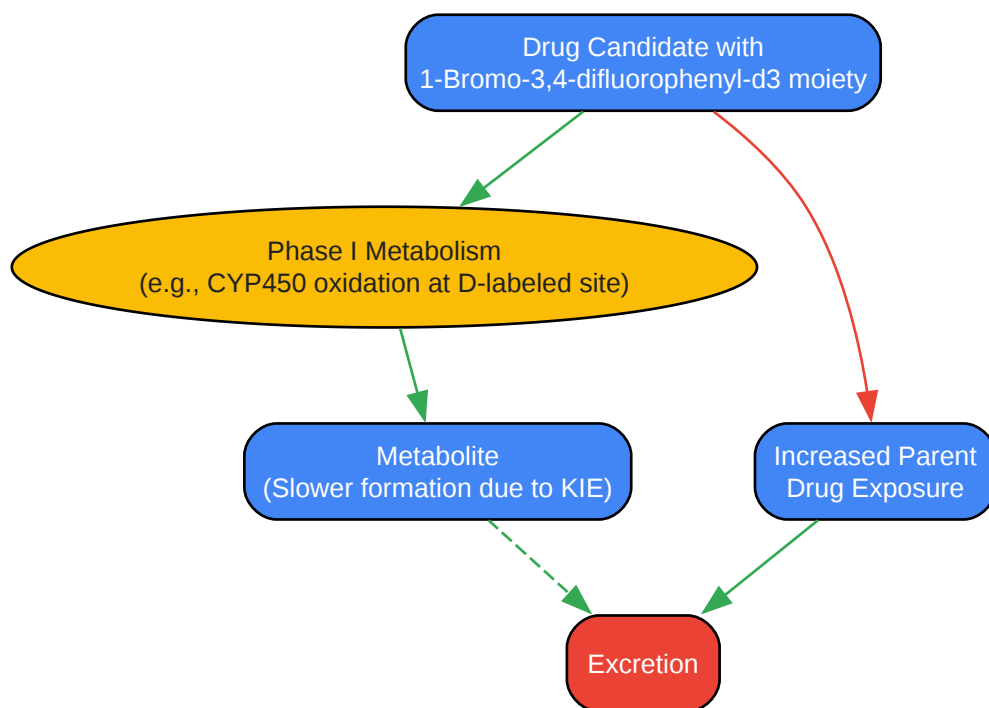
Due to its mass difference, **1-Bromo-3,4-difluorobenzene-d3** is an ideal internal standard for the quantification of 1-Bromo-3,4-difluorobenzene in various matrices. In drug synthesis, it is crucial to monitor the presence and concentration of intermediates, and a deuterated standard allows for accurate quantification by mass spectrometry.

Workflow for using **1-Bromo-3,4-difluorobenzene-d3** as an internal standard.

Role in Medicinal Chemistry

The unlabeled 1-Bromo-3,4-difluorobenzene serves as a building block for more complex molecules, including active pharmaceutical ingredients (APIs).^{[3][4]} The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The difluoro-substitution pattern is a common motif in medicinal chemistry, as fluorine can modulate properties like lipophilicity, metabolic stability, and binding affinity.

When developing a drug candidate that contains the 1-bromo-3,4-difluorophenyl moiety, researchers might synthesize the deuterated analog to investigate its metabolic fate. If metabolism occurs at one of the deuterated positions, the kinetic isotope effect may slow down this process, leading to a more stable compound.



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Conceptual pathway showing the impact of deuteration on drug metabolism.

Experimental Protocols

As specific experimental protocols for the use of **1-Bromo-3,4-difluorobenzene-d3** are not publicly available, a general protocol for a Suzuki cross-coupling reaction using the unlabeled analog is provided below to illustrate a potential synthetic application. The deuterated version would be expected to behave similarly in this type of reaction.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is for illustrative purposes and would require optimization for specific substrates.

- Reaction Setup:

- To an oven-dried flask, add 1-bromo-3,4-difluorobenzene (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq.).
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition:
 - Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.
- Reaction:
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up:
 - Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

1-Bromo-3,4-difluorobenzene-d3 is a valuable tool for researchers in analytical chemistry, drug discovery, and medicinal chemistry. While detailed application notes and spectral data are not widely disseminated, its utility as an internal standard and in metabolic stability studies can be inferred from the principles of stable isotope labeling. As the field of deuterated drugs

continues to grow, the demand for such labeled building blocks is likely to increase, potentially leading to more publicly available data in the future.

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